3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone
CAS No.: 898776-40-4
Cat. No.: VC2301504
Molecular Formula: C16H14F2O2
Molecular Weight: 276.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898776-40-4 |
---|---|
Molecular Formula | C16H14F2O2 |
Molecular Weight | 276.28 g/mol |
IUPAC Name | 1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Standard InChI | InChI=1S/C16H14F2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3 |
Standard InChI Key | NCOAEANEJSVFOG-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F |
Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F |
Introduction
Physical and Chemical Properties
Compound Identification
The compound is characterized by several unique identifiers that distinguish it within chemical databases and literature. These identifiers are crucial for accurate referencing and research purposes.
Table 1: Compound Identification Parameters
Parameter | Value |
---|---|
CAS Number | 898776-40-4 |
PubChem CID | 24725904 |
Molecular Formula | C₁₆H₁₄F₂O₂ |
IUPAC Name | 1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Other Names | 3',4'-DIFLUORO-3-(4-METHOXYPHENYL)PROPIOPHENONE |
InChIKey | NCOAEANEJSVFOG-UHFFFAOYSA-N |
Creation Date | 2008-02-29 |
Modification Date | 2025-02-22 |
Physical Properties
The physical properties of 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone provide essential information for its handling, purification, and application in various experimental settings.
Table 2: Physical Properties
Property | Value |
---|---|
Molecular Weight | 276.28 g/mol |
Physical State | Solid (presumed based on similar compounds) |
Safety Classification | Non-hazardous for shipping |
Standard Packaging | Amber glass bottle |
Commercial Purity | 97% |
Sources: PubChem , Rieke Metals
Structural Characteristics
The molecular structure of 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone features two aromatic rings connected by a propanone chain, with specific substitutions that define its chemical identity.
Key structural elements include:
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A 3,4-difluorophenyl moiety connected to the carbonyl carbon
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A 4-methoxyphenyl group attached to the terminal carbon of the propane chain
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A ketone functional group (propan-1-one) connecting the two aromatic systems
The compound can be represented through various notations that capture its structural arrangement:
Table 3: Structural Representations
Representation Type | Notation |
---|---|
SMILES | COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F |
InChI | InChI=1S/C16H14F2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3 |
Synthetic Methodologies
Alternative Synthetic Routes
Alternative synthesis methods may involve traditional ketone formation reactions adapted for fluorinated aromatics:
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Friedel-Crafts acylation using an appropriate acyl chloride and a fluorinated aromatic compound
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Difluorohomologation processes using reagents such as Me₃SiCF₂Br followed by functionalization steps
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Cross-coupling reactions employing transition metal catalysts
Spectroscopic Characterization
Spectroscopic data plays a crucial role in confirming the structure and purity of 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone. While specific spectral data for this exact compound is limited in the search results, typical characterization methods would include:
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¹H NMR Spectroscopy: Expected signals include:
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Aromatic protons (6-8 ppm)
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Methoxy group singlet (approximately 3.8 ppm)
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Methylene protons of the propanone chain (2-3 ppm)
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¹⁹F NMR Spectroscopy: Critical for confirming the presence and position of fluorine atoms
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Typical 3,4-difluorophenyl moiety signals in the -130 to -140 ppm range
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¹³C NMR Spectroscopy: Would show characteristic peaks for:
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Carbonyl carbon (approximately 195-200 ppm)
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Aromatic carbons (115-160 ppm)
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Methoxy carbon (approximately 55 ppm)
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Propanone chain carbons (25-45 ppm)
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Mass Spectrometry: Expected molecular ion peak at m/z 276.28
Structural Analogs and Related Compounds
Several structural analogs of 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone have been documented, with variations in the substitution patterns of the fluorine atoms and the position of the methoxy group.
Table 4: Structural Analogs
Compound | CAS Number | Structural Difference |
---|---|---|
3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone | 898776-43-7 | Fluorine atoms at 3' and 5' positions instead of 3' and 4' |
3',4'-Difluoro-3-(2-methoxyphenyl)propiophenone | 898774-13-5 | Methoxy group at the 2-position instead of 4-position |
2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone | 898776-37-9 | Fluorine atoms at 2' and 4' positions instead of 3' and 4' |
3,4-Difluoropropiophenone | 23384-72-7 | Lacks the 4-methoxyphenyl substituent |
3'-Fluoro-4'-methoxypropiophenone | 586-22-1 | Contains a 3'-fluoro-4'-methoxy pattern on the carbonyl-attached phenyl ring |
Sources: PubChem , Ambeed , NIST WebBook , Alfa Chemistry
These structural analogs provide important insights into structure-property relationships and can inform research on the effects of substitution patterns on the chemical and potential biological properties of this class of compounds.
Supplier | Catalog Number | Purity | Packaging |
---|---|---|---|
VulcanChem | VC2301504 | Not specified | Not specified |
Rieke Metals | 6127-0700-59 | 97% | Amber glass bottle |
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